molecular formula C13H24N2O3 B3027596 (R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate CAS No. 1349699-73-5

(R)-tert-Butyl 3-propionamidopiperidine-1-carboxylate

Cat. No.: B3027596
CAS No.: 1349699-73-5
M. Wt: 256.34
InChI Key: LUDHQJVAKIUFLX-SNVBAGLBSA-N
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Description

®-tert-Butyl 3-propionamidopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a propionamide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Propionamide Group: The propionamide group can be introduced via an amidation reaction using propionyl chloride and an appropriate amine.

    Attachment of the tert-Butyl Group: The tert-butyl group can be attached through an alkylation reaction using tert-butyl bromide and a suitable base.

Industrial Production Methods: Industrial production of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the propionamide group to a primary amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the tert-butyl group can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Primary amines from the reduction of the propionamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-tert-Butyl 3-propionamidopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-tert-Butyl 3-propionamidopiperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.

    tert-Butyl 3-acetamidopiperidine-1-carboxylate: A similar compound with an acetamide group instead of a propionamide group.

    tert-Butyl 3-benzamidopiperidine-1-carboxylate: A similar compound with a benzamide group.

Uniqueness: ®-tert-Butyl 3-propionamidopiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the propionamide group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHQJVAKIUFLX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128782
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-73-5
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(1-oxopropyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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